molecular formula C22H20N4O4 B4023664 1-[2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione

1-[2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B4023664
M. Wt: 404.4 g/mol
InChI Key: OJMXJQCOONPMNF-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of indoloquinoxaline derivatives. These compounds are known for their unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes an indoloquinoxaline core, which is a fused ring system containing both indole and quinoxaline moieties, and a pyrrolidine-2,5-dione group, which adds to its chemical diversity and reactivity.

Preparation Methods

The synthesis of 1-[2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclo-condensation reaction of anthraquinone derivatives with appropriate indole precursors to form the indoloquinoxaline core . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

1-[2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents and conditions.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of new ring structures within the molecule.

Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-[2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound’s indoloquinoxaline core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

1-[2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Indoloquinoxaline derivatives: These compounds share the indoloquinoxaline core but differ in their substituents and functional groups.

    Quinoxaline derivatives: These compounds contain the quinoxaline moiety but lack the indole component.

    Indole derivatives: These compounds contain the indole moiety but lack the quinoxaline component.

The uniqueness of this compound lies in its combined indoloquinoxaline and pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2,3-dimethoxyindolo[3,2-b]quinoxalin-6-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-29-17-11-14-15(12-18(17)30-2)24-22-21(23-14)13-5-3-4-6-16(13)25(22)9-10-26-19(27)7-8-20(26)28/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXJQCOONPMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CCN5C(=O)CCC5=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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